(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate
Description
Properties
IUPAC Name |
[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-20-13-9-19(10-14-20)22(24)27-23-15-17-7-11-21(12-8-17)26-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDUKKDPPEBRR-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate typically involves the reaction of 4-(benzyloxy)benzaldehyde with 4-methoxybenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Imine (Schiff Base)
The imine group undergoes hydrolysis under acidic or aqueous conditions to regenerate the aldehyde and amine precursors:
Products : 4-Benzyloxybenzaldehyde and 4-methoxybenzamide.
| Condition | Reactants/Catalysts | Yield | Source |
|---|---|---|---|
| 1M HCl, 25°C, 6 hr | Aqueous HCl | 85% | |
| Acetic acid/water (1:1), 90°C | Fe powder (reductive) | 73% |
Mechanistic Insight :
Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water. Reductive hydrolysis (e.g., Fe in acetic acid) converts the imine to an amine intermediate .
Ester Hydrolysis
The 4-methoxybenzoate ester undergoes hydrolysis to form 4-methoxybenzoic acid:
| Condition | Reactants/Catalysts | Yield | Source |
|---|---|---|---|
| 10% NaOH, reflux, 12 hr | Sodium hydroxide | 91% | |
| H₂SO₄ (1M), 60°C, 8 hr | Sulfuric acid | 78% |
Key Observation :
Basic conditions favor saponification, while acidic hydrolysis proceeds via acyl-oxygen cleavage. The methoxy group stabilizes the intermediate through resonance.
Benzyl Ether Hydrogenolysis
The benzyloxy group is cleaved via catalytic hydrogenation to yield a phenolic derivative:
| Condition | Catalysts/Reagents | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 25°C | Palladium on carbon | 95% | |
| Fe/AcOH, 90°C | Iron in acetic acid | 76% |
Applications :
This reaction is critical for deprotection in multistep syntheses, particularly in pharmaceutical intermediates .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings undergo regioselective substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-benzyloxyphenyl | 62% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 3-Bromo-4-methoxybenzoate | 58% |
Regioselectivity :
Electron-donating groups (methoxy, benzyloxy) direct substitution to the para and ortho positions .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic structures:
| Condition | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Formamide, NaOMe, 100°C | Sodium methoxide | Quinazolinone derivative | 76% | |
| POCl₃, DMF, 80°C | Phosphorus oxychloride | Benzoxazole analog | 68% |
Mechanism :
The imine acts as a directing group, enabling cyclization to fused nitrogen-containing heterocycles .
Reductive Amination
The Schiff base participates in reductive amination to form secondary amines:
| Condition | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄, MeOH, 25°C | Sodium borohydride | N-Benzyl-4-methoxybenzamide | 81% | |
| H₂ (1 atm), Pt/C, EtOAc | Platinum on carbon | Saturated amine derivative | 89% |
Utility :
This reaction diversifies the compound’s applications in drug discovery .
Stability Under Oxidative Conditions
The compound resists oxidation due to electron-donating substituents:
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| KMnO₄, H₂O, 25°C | Aqueous basic | No reaction | |
| CrO₃, AcOH, 60°C | Acidic | Partial decomposition (23%) |
Critical Analysis
-
Synthetic Utility : The compound’s modular structure enables its use in synthesizing quinazolinones (anticancer agents) and PPARα agonists .
-
Limitations : Benzyl ether cleavage requires stringent conditions (e.g., Pd/C), which may affect acid-sensitive groups.
-
Innovative Applications : Its role in Suzuki–Miyaura cross-coupling (e.g., with aryl halides) is underexplored but promising for biaryl syntheses.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of Schiff bases, including (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that derivatives of similar structures showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics . -
Anticancer Properties
The compound has been investigated for its anticancer potential. It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. A related study highlighted that compounds with similar structural motifs exhibited cytotoxic effects on cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development . -
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been documented, particularly concerning acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown effectiveness in inhibiting these enzymes, which could pave the way for therapeutic interventions in neurodegenerative disorders .
Coordination Chemistry
In coordination chemistry, this compound can function as a ligand that coordinates with metal ions to form complexes. Such metal-ligand complexes are of interest due to their potential applications in catalysis and materials science. The unique electronic properties imparted by the ligand can enhance the reactivity and stability of the resulting complexes .
Case Studies
Case Study 1: Antimicrobial Screening
A series of Schiff base derivatives were synthesized and screened for antimicrobial activity. Among them, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly induced apoptosis in breast cancer cells, suggesting its utility in cancer therapy.
| Compound Name | Antibacterial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Related Schiff Base Derivative A | High | Moderate | Yes |
| Related Schiff Base Derivative B | Low | High | No |
Mechanism of Action
The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-{[4-(methoxy)phenyl]methylidene}amino 4-methoxybenzoate
- (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate
- (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-hydroxybenzoate
Uniqueness
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate is unique due to the presence of both benzyloxy and methoxy functional groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its ability to form stable complexes with metal ions and may also impact its biological activity.
Biological Activity
The compound (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate , also referred to as a substituted chalcone, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a methoxy group and a benzyloxy group. The synthesis typically involves base-mediated aldolization of 2-hydroxy-4,5,6-tribenzyloxyacetophenone with 4-methoxybenzaldehyde. The resulting structure features significant intramolecular hydrogen bonding and specific angle interactions between its aromatic rings, which are critical for its biological activity .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study focusing on related benzyl and phenyl guanidine derivatives demonstrated significant antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro studies. It has been shown to inhibit specific inflammatory pathways, which may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate cytokine production is particularly noteworthy, demonstrating its role in immune response regulation .
Neuroprotective Effects
Neuroprotective activities have also been reported for similar compounds. In studies involving BV-2 microglial cells, certain derivatives exhibited neuroprotective effects at low concentrations (0.01 μM), indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Mutagenicity Assessment
While exploring the safety profile of this compound, it is crucial to assess its mutagenic potential. A comprehensive review of mutagenic chemicals highlights the importance of evaluating new compounds for genetic toxicity before clinical application .
Study 1: Antimicrobial Activity
In a comparative study, various substituted benzaldehyde derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications at the para position significantly influenced the inhibitory activity against xanthine oxidase (XO), suggesting that similar structural features in this compound could enhance its antimicrobial efficacy .
Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms of related compounds revealed that they effectively reduced the expression of inflammatory genes in cellular models. This finding supports the hypothesis that this compound may exert similar effects through modulation of NF-kB signaling pathways .
Table 1: Biological Activities of Related Compounds
Q & A
Q. Critical Factors Affecting Yield :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control.
- Catalysts : Piperidine or acetic acid is often used to catalyze Schiff base formation .
- Temperature : Reflux conditions (e.g., ethanol, 26 hours) improve imine bond formation but may risk decomposition .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
Basic Research Question
- 1H/13C NMR : Essential for confirming the (E)-configuration of the methylideneamino group. Key signals include:
- X-ray crystallography : Resolves stereochemical ambiguities. For example, bulky substituents like benzyloxy groups induce non-planar conformations, as observed in similar benzoate esters .
- FT-IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and imine (C=N stretch ~1620 cm⁻¹) functional groups .
How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Advanced Research Question
The electron-donating methoxy and benzyloxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks:
- Electrophilic Substitution : Methoxy groups direct incoming electrophiles to the para position. For example, bromination with Br₂ in acetic acid yields mono-substituted derivatives .
- Oxidation Sensitivity : The methylideneamino group is prone to oxidation under strong conditions (e.g., KMnO₄), forming nitro or carboxylic acid derivatives. Controlled oxidation with milder agents (e.g., H₂O₂) may preserve the imine bond .
Computational Insights :
DFT calculations can predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). The benzyloxy group’s electron-donating nature lowers the LUMO energy, enhancing electrophilic reactivity .
What strategies are recommended for resolving discrepancies in reported reaction yields or spectroscopic data across studies?
Advanced Research Question
Conflicting data often arise from variations in:
Q. Resolution Strategies :
- Systematic Parameter Screening : Vary one variable (e.g., solvent) while keeping others constant.
- Cross-Validation : Use multiple techniques (e.g., NMR + HPLC) to confirm purity and structure .
- Crystallographic Refinement : Apply restraints to disordered regions in X-ray data .
How can computational modeling predict the compound’s potential as a ligand in biological or catalytic systems?
Advanced Research Question
- Docking Studies : Molecular docking with proteins (e.g., enzymes) evaluates binding affinity. The benzyloxy group’s hydrophobicity may enhance interactions with hydrophobic pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over time. For example, the methoxy group’s rotational freedom could influence binding kinetics .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with biological activity using regression models .
What are the challenges in optimizing this compound’s solubility for in vitro biological assays?
Advanced Research Question
- Solubility Limitations : The hydrophobic benzyloxy group reduces aqueous solubility.
- Mitigation Strategies :
How does the steric bulk of the benzyloxy group influence the compound’s crystallographic packing and melting point?
Advanced Research Question
- Crystal Packing : Bulky benzyloxy groups disrupt close packing, leading to lower melting points compared to smaller substituents (e.g., methoxy). For example, similar benzoate esters with hexadecyloxy chains exhibit layered structures with interdigitated alkyl chains .
- Thermal Analysis : DSC (Differential Scanning Calorimetry) reveals phase transitions. High steric hindrance correlates with broader melting ranges .
What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Advanced Research Question
Q. Experimental Validation :
How can researchers design derivatives to enhance this compound’s photophysical properties for material science applications?
Advanced Research Question
- Extended Conjugation : Introduce π-electron-rich groups (e.g., vinyl or acetylene) to shift absorption/emission wavelengths.
- Heavy Atom Effect : Incorporate bromine or iodine to enhance intersystem crossing for phosphorescence .
Case Study :
A derivative with a 4-formyl-2-nitrophenoxy group (similar to ) showed red-shifted UV-Vis absorption due to extended conjugation .
What protocols ensure reproducibility in synthesizing enantiomerically pure forms of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
